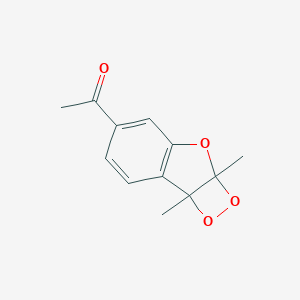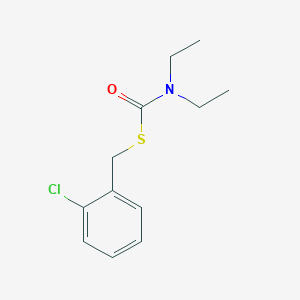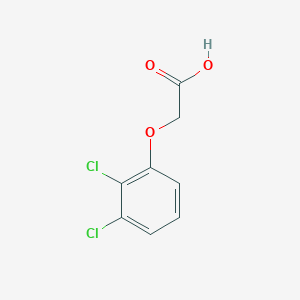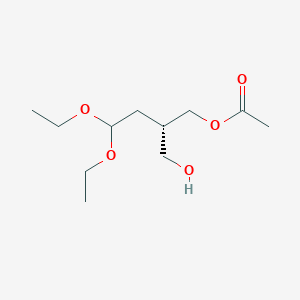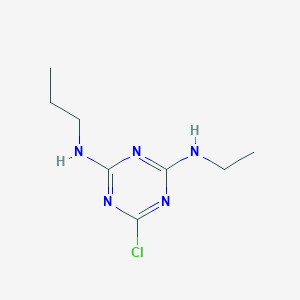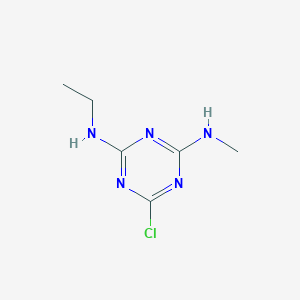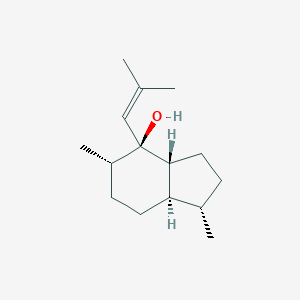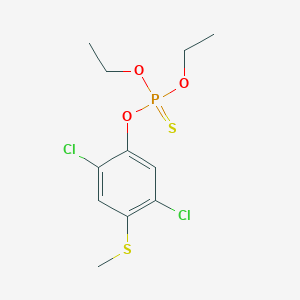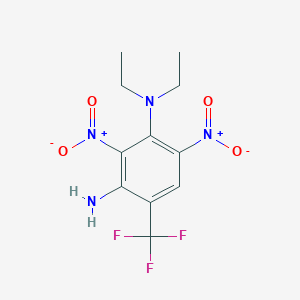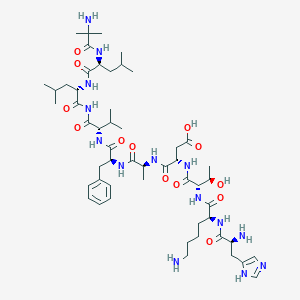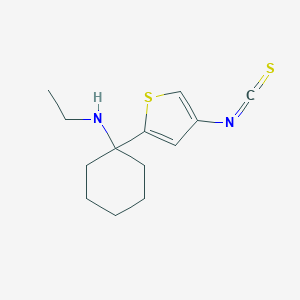
N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine, also known as erlotinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is a potent and selective inhibitor of the tyrosine kinase activity of EGFR, which is overexpressed in many cancers. Erlotinib has been approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.
Mécanisme D'action
Erlotinib works by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane receptor that plays a key role in cell proliferation, differentiation, and survival. Overexpression of EGFR is common in many cancers, including NSCLC and pancreatic cancer. Erlotinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
Erlotinib has been shown to have several biochemical and physiological effects. It inhibits the activation of downstream signaling pathways such as MAPK and AKT, which are involved in cell proliferation and survival. Erlotinib also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Erlotinib has several advantages for lab experiments. It is a well-characterized small molecule inhibitor with a known mechanism of action. It is also commercially available and relatively easy to synthesize. However, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has some limitations for lab experiments. It is a potent inhibitor of EGFR, which is expressed in many normal tissues. Therefore, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine may have off-target effects and cause toxicity in normal tissues. In addition, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine resistance can develop over time, which limits its long-term effectiveness in cancer treatment.
Orientations Futures
There are several future directions for research on N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine treatment. In addition, there is ongoing research on the development of new EGFR inhibitors with improved efficacy and safety profiles. Finally, there is a need for further research on the mechanisms of N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine resistance and the development of strategies to overcome resistance.
Méthodes De Synthèse
Erlotinib is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with 2-bromo-5-chlorothiophene to form 4-(2-bromo-5-chlorothiophen-3-yl)benzylamine. This intermediate is then reacted with N-ethylcyclohexanamine to form N-ethyl-1-(4-(2-bromo-5-chlorothiophen-3-yl)benzyl)cyclohexan-1-amine. The final step involves the reaction of the intermediate with potassium isothiocyanate to form N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine.
Applications De Recherche Scientifique
Erlotinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including NSCLC and pancreatic cancer cells. In clinical trials, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has been shown to improve overall survival and progression-free survival in patients with advanced NSCLC and pancreatic cancer.
Propriétés
Numéro CAS |
136811-74-0 |
|---|---|
Nom du produit |
N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine |
Formule moléculaire |
C13H18N2S2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H18N2S2/c1-2-15-13(6-4-3-5-7-13)12-8-11(9-17-12)14-10-16/h8-9,15H,2-7H2,1H3 |
Clé InChI |
IHSZKUSHJRNQBN-UHFFFAOYSA-N |
SMILES |
CCNC1(CCCCC1)C2=CC(=CS2)N=C=S |
SMILES canonique |
CCNC1(CCCCC1)C2=CC(=CS2)N=C=S |
Synonymes |
ITCE-1,2,4 N-ethyl-1-(2-(4-isothiocyanothienyl))cyclohexylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



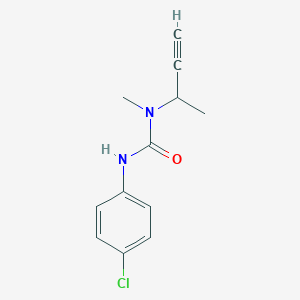
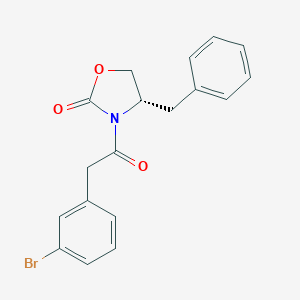
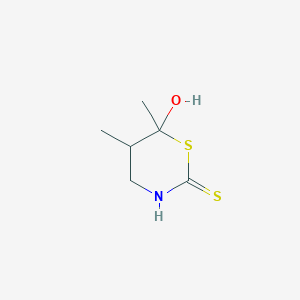
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)
